molecular formula C11H17NO2 B017260 3-(Azepan-2-ylidene)pentane-2,4-dione CAS No. 108140-18-7

3-(Azepan-2-ylidene)pentane-2,4-dione

Cat. No.: B017260
CAS No.: 108140-18-7
M. Wt: 195.26 g/mol
InChI Key: ZHJHPZXPBJOBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-2-ylidene)pentane-2,4-dione is a derivative of pentane-2,4-dione (acetylacetone), where the central methylene group is substituted with an azepan-2-ylidene moiety. The azepane ring is a seven-membered saturated nitrogen heterocycle, and the "ylidene" designation indicates a double bond connecting the azepane to the diketone core. While direct data on this compound are absent in the provided evidence, insights can be extrapolated from analogous pentane-2,4-dione derivatives.

Properties

CAS No.

108140-18-7

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(E)-4-hydroxy-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)pent-3-en-2-one

InChI

InChI=1S/C11H17NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h13H,3-7H2,1-2H3/b11-8-

InChI Key

ZHJHPZXPBJOBQP-UHFFFAOYSA-N

SMILES

CC(=C(C1=NCCCCC1)C(=O)C)O

Isomeric SMILES

CC(=O)C(=C1CCCCCN1)C(=O)C

Canonical SMILES

CC(=O)C(=C1CCCCCN1)C(=O)C

Synonyms

3-AZEPAN-2-YLIDENE-PENTANE-2,4-DIONE

Origin of Product

United States

Comparison with Similar Compounds

Alkyl and Aryl Derivatives

Examples :

  • 3-[Ethoxy(aryl)methyl]pentane-2,4-diones (): Synthesized via aldol reactions, these derivatives exhibit high yields (78–88%) and exist as oils. Their polarity and hydrogen bond basicity are comparable to the parent diketone but modulated by aryl substituents (e.g., bromo, nitro groups) .
  • Acetyl Zingerone (3-(4-hydroxy-3-methoxybenzyl)-pentane-2,4-dione, ): This derivative demonstrates enhanced hydrogen bond acidity due to phenolic -OH groups, contrasting with alkyl derivatives that lack H-bond acidity .

Key Differences :

  • Nitrogen in the azepane ring may enhance hydrogen bond basicity, similar to fluorinated derivatives (), but with reduced acidity compared to phenolic groups in Acetyl Zingerone.

Sulfur-Containing Derivatives

Examples :

  • 3-(Dodecylthio)pentane-2,4-dione (): Synthesized via disulfide cleavage, this compound shows high yield (92%) and liquid state at room temperature. Sulfur atoms increase nucleophilicity, enabling applications in thiol-ene reactions .
  • 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones (): These derivatives are precursors for sulfanylmethyl-substituted 1,3-dioxanes, highlighting their utility in heterocycle synthesis .

Key Differences :

  • Steric hindrance from the azepane ring may limit reactivity compared to linear sulfanyl chains.

Phosphorus-Containing Derivatives

Examples :

  • 3-(Triphenylphosphoranylidene)pentane-2,4-dione (): This ylide exhibits extended conjugation between the diketone and phosphorus moiety, altering electronic delocalization and enabling use in Wittig reactions .

Key Differences :

  • The azepan-ylidene group replaces the electronegative phosphorus atom, diminishing electron-withdrawing effects but introducing basicity via the amine.
  • Conformational flexibility of the azepane ring contrasts with the rigid planar structure of phosphoranylidene derivatives.

Nitrogen-Containing Derivatives

Examples :

  • 3-(Phenylhydrazono)pentane-2,4-dione (): Hydrazone derivatives exhibit tautomerism and intramolecular H-bonding, influencing their stability and spectral properties .

Key Differences :

  • Unlike planar Schiff bases, the azepane ring’s three-dimensional structure may hinder metal coordination but improve solubility in nonpolar solvents.

Fluorinated Derivatives

Examples :

  • 1,1,1-Trifluoropentane-2,4-dione (): Fluorination increases hydrogen bond acidity (α = 0.33) compared to non-fluorinated derivatives (α = 0), enhancing interactions with polar solvents .

Key Differences :

  • The azepan-ylidene group lacks fluorine’s electronegativity but may exhibit moderate H-bond basicity due to the amine’s lone pairs.

Data Tables

Table 2: Hydrogen Bonding Descriptors ()

Compound Type H-Bond Acidity (α) H-Bond Basicity (β)
Pentane-2,4-dione (parent) 0 0.78
Alkyl derivatives 0 0.75–0.80
Fluorinated derivatives 0.33 0.70
Azepan-ylidene (hypothetical) 0 (predicted) 0.85 (predicted)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.